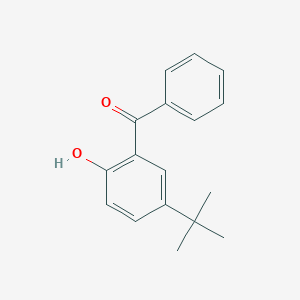

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-tert-butyl-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAWULFRQOKLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333730 | |

| Record name | (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10425-05-5 | |

| Record name | (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-tert-butyl-2-hydroxybenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-2-hydroxybenzophenone, a valuable compound in various chemical applications, notably as a UV stabilizer. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the primary synthetic routes, including the Fries rearrangement and Friedel-Crafts acylation, offering detailed mechanistic insights and step-by-step experimental protocols. Furthermore, this guide includes a thorough characterization of the target molecule, supported by spectroscopic data, and provides a comparative analysis of the synthetic methodologies to aid in the selection of the most suitable approach for specific research and development needs.

Introduction: Significance and Applications of 5-tert-butyl-2-hydroxybenzophenone

2-Hydroxybenzophenones are a class of organic compounds that have garnered significant attention due to their ability to absorb ultraviolet (UV) radiation. This property makes them invaluable as UV stabilizers in a wide array of consumer products, including plastics, coatings, and cosmetics, protecting these materials from degradation caused by UV light. The introduction of a tert-butyl group at the 5-position of the 2-hydroxybenzophenone scaffold enhances its compatibility with polymeric matrices and can modulate its photochemical properties.

5-tert-butyl-2-hydroxybenzophenone, in particular, serves as a key intermediate in the synthesis of more complex molecules and as a functional building block in materials science. Its synthesis is a topic of interest for chemists seeking efficient and scalable methods to produce this and related compounds. This guide will explore the two most prominent and historically significant methods for its preparation: the Fries rearrangement of 4-tert-butylphenyl benzoate and the Friedel-Crafts acylation of 4-tert-butylphenol.

Synthetic Methodologies: A Comparative Overview

The synthesis of 5-tert-butyl-2-hydroxybenzophenone can be approached through several synthetic strategies. The choice of method often depends on factors such as the availability of starting materials, desired regioselectivity, and scalability. Here, we focus on two classical and reliable methods.

| Synthetic Method | Starting Materials | Key Reagents | Primary Product | Key Advantages | Potential Challenges |

| Fries Rearrangement | 4-tert-butylphenyl benzoate | Lewis Acid (e.g., AlCl₃) | 5-tert-butyl-2-hydroxybenzophenone | Good regioselectivity for the ortho-product at higher temperatures. | Requires stoichiometric amounts of Lewis acid; potential for side reactions. |

| Friedel-Crafts Acylation | 4-tert-butylphenol, Benzoyl chloride | Lewis Acid (e.g., AlCl₃) | 5-tert-butyl-2-hydroxybenzophenone | Direct acylation; can be highly efficient. | Potential for O-acylation vs. C-acylation; regioselectivity can be an issue. |

The Fries Rearrangement: A Detailed Exploration

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1] This reaction is particularly useful for the synthesis of ortho- and para-hydroxyaryl ketones.

Mechanistic Insights

The mechanism of the Fries rearrangement involves the formation of an acylium ion intermediate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by an intramolecular or intermolecular transfer of the acyl group to the aromatic ring. The regioselectivity of the rearrangement is temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product. In the case of 4-tert-butylphenyl benzoate, the bulky tert-butyl group at the para position sterically hinders attack at that position, thus favoring the formation of the ortho-acylated product, 5-tert-butyl-2-hydroxybenzophenone.

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol: Fries Rearrangement of 4-tert-butylphenyl benzoate

This protocol is adapted from established procedures for the Fries rearrangement of substituted phenyl esters.[2]

Materials:

-

4-tert-butylphenyl benzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 4-tert-butylphenyl benzoate (1 equivalent).

-

Add nitrobenzene to the flask to dissolve the starting material.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add anhydrous aluminum chloride (2.5 equivalents) in portions to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

-

Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Friedel-Crafts Acylation: A Direct Approach

The Friedel-Crafts acylation is a cornerstone of organic synthesis, allowing for the direct introduction of an acyl group onto an aromatic ring.[3] This method can be effectively employed for the synthesis of 5-tert-butyl-2-hydroxybenzophenone from 4-tert-butylphenol and benzoyl chloride.

Mechanistic Insights

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, reacts with benzoyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 4-tert-butylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the tert-butyl group, the acylation occurs predominantly at the ortho position to yield 5-tert-butyl-2-hydroxybenzophenone. A key consideration is the potential for O-acylation to form the ester, which can then undergo a Fries rearrangement under the reaction conditions.

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of 4-tert-butylphenol

This protocol is based on general procedures for the Friedel-Crafts acylation of phenols.[4]

Materials:

-

4-tert-butylphenol

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or nitrobenzene (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, suspend anhydrous aluminum chloride (1.2 equivalents) in carbon disulfide.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add benzoyl chloride (1 equivalent) to the stirred suspension.

-

In a separate flask, dissolve 4-tert-butylphenol (1 equivalent) in carbon disulfide.

-

Add the solution of 4-tert-butylphenol dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, or until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. If a solid precipitates, it may be the product complex; in this case, continue stirring until the solid dissolves in the aqueous acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Characterization of 5-tert-butyl-2-hydroxybenzophenone

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₂ | [5] |

| Molecular Weight | 254.32 g/mol | [5] |

| CAS Number | 10425-05-5 | [5] |

Spectroscopic Data

Infrared (IR) Spectroscopy: [5]

The IR spectrum of 5-tert-butyl-2-hydroxybenzophenone is expected to show characteristic absorption bands for the hydroxyl and carbonyl functional groups.

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹

-

C=O stretch (ketone): A strong absorption band around 1630-1680 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for 5-tert-butyl-2-hydroxybenzophenone are:

-

A singlet for the nine protons of the tert-butyl group, typically in the range of δ 1.2-1.4 ppm.

-

A multiplet or distinct signals for the aromatic protons. The proton ortho to the hydroxyl group will be downfield due to hydrogen bonding with the carbonyl oxygen.

-

A singlet for the phenolic hydroxyl proton, which may be broad and its chemical shift can vary with concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon will appear significantly downfield (typically >190 ppm). The carbons of the tert-butyl group will appear in the aliphatic region.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z 254. The fragmentation pattern will likely involve the loss of a methyl group from the tert-butyl substituent and cleavage adjacent to the carbonyl group.

Conclusion and Future Perspectives

This guide has detailed two robust and well-established methods for the synthesis of 5-tert-butyl-2-hydroxybenzophenone: the Fries rearrangement and the Friedel-Crafts acylation. Both methods offer reliable pathways to the target molecule, with the choice between them depending on specific laboratory constraints and desired outcomes. The mechanistic discussions and detailed protocols provided herein are intended to equip researchers with the foundational knowledge to successfully synthesize and characterize this important compound.

Future research in this area may focus on the development of greener and more atom-economical synthetic routes, potentially utilizing heterogeneous catalysts to simplify product purification and catalyst recycling. Furthermore, the exploration of novel applications for 5-tert-butyl-2-hydroxybenzophenone and its derivatives in areas such as photochemistry, medicinal chemistry, and advanced materials science remains a promising avenue for continued investigation.

References

-

National Institute of Standards and Technology. (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemeo. This compound (CAS 10425-05-5). Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (Provides general procedures for Friedel-Crafts reactions).

- U.S. Patent No. WO2018073835A1. (2018). A process for the preparation of tertiary butyl phenol. Google Patents.

-

Organic Syntheses. Phenyl t-butyl ether. Org. Synth.1965 , 45, 92. Retrieved from [Link]

-

Chemical Thinking Laboratory. (2022, August 17). A Friedel Crafts Reaction [Video]. YouTube. [Link] (Illustrative video of a similar reaction type).

-

National Center for Biotechnology Information. (2-tert-Butyl-4,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol). PubChem Compound Summary for CID 78152. Retrieved from [Link]

-

SpectraBase. (2-Hydroxyphenyl)-(5-methoxy-2-oxidanyl-phenyl)methanone. Retrieved from [Link]

-

Haz-Map. Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane. Retrieved from [Link]

- Ingle, V. N., et al. (2013). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1085-1091.

-

Gu, Y., et al. (2007). Synthesis of 5-Bromo-2-hydroxybenzophenone. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4263. [Link]

Sources

An In-Depth Technical Guide to the Fries Rearrangement for the Synthesis of 5-tert-butyl-2-hydroxybenzophenone

This guide provides a comprehensive technical overview of the Fries rearrangement, specifically tailored for the synthesis of 5-tert-butyl-2-hydroxybenzophenone, a valuable intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reaction's mechanism, practical execution, and critical parameters.

Executive Summary

The Fries rearrangement is a powerful synthetic transformation that converts phenolic esters into hydroxyaryl ketones through an acyl group migration, typically catalyzed by a Lewis acid.[1] This guide focuses on the strategic application of this reaction to produce 5-tert-butyl-2-hydroxybenzophenone from 4-tert-butylphenyl benzoate. We will delve into the mechanistic intricacies of the reaction, provide a detailed, field-proven experimental protocol, and discuss the critical process parameters that govern yield and regioselectivity. The causality behind each experimental choice is explained to provide a self-validating and robust methodology.

The Fries Rearrangement: Mechanism and Regioselectivity

The Fries rearrangement is a classic named reaction in organic chemistry that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone. The reaction is catalyzed by Brønsted or Lewis acids, with aluminum chloride (AlCl₃) being a common choice.[1]

The Core Mechanism: An Electrophilic Aromatic Substitution

The widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement proceeds through the formation of an acylium ion intermediate.[2][3] The process can be delineated as follows:

-

Coordination of the Lewis Acid: The Lewis acid, typically in stoichiometric amounts or greater, coordinates to the carbonyl oxygen of the phenolic ester. This initial complexation is a critical activation step.

-

Formation of the Acylium Ion: The complex can then dissociate to form a highly electrophilic acylium ion and an aluminum phenoxide. This can occur either intramolecularly within a solvent cage or intermolecularly.

-

Electrophilic Attack: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide at the ortho and para positions.

-

Rearomatization and Hydrolysis: The resulting intermediate undergoes tautomerization to restore aromaticity. Subsequent hydrolysis liberates the final hydroxyaryl ketone product.[1]

// Nodes Start [label="4-tert-butylphenyl benzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; AlCl3 [label="AlCl₃ (Lewis Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Initial Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Benzoyl Cation (Acylium Ion)\n+\nAluminum Phenoxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ortho_Attack [label="Ortho Attack", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Para_Attack [label="Para Attack (Minor)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ortho_Intermediate [label="Ortho Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Para_Intermediate [label="Para Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis (H₂O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-tert-butyl-2-hydroxybenzophenone", shape=box, style="rounded,filled,bold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="4-hydroxy-tert-butylbenzophenone (para isomer)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Complex [label="+ AlCl₃"]; AlCl3 -> Complex; Complex -> Acylium [label="Dissociation"]; Acylium -> Ortho_Attack [label="Intra/Intermolecular"]; Acylium -> Para_Attack [label="Intra/Intermolecular"]; Ortho_Attack -> Ortho_Intermediate; Para_Attack -> Para_Intermediate; Ortho_Intermediate -> Product [label="Rearomatization & Hydrolysis"]; Para_Intermediate -> Byproduct [label="Rearomatization & Hydrolysis"]; Product -> Hydrolysis [style=invis]; Byproduct -> Hydrolysis [style=invis];

} "Fries Rearrangement Mechanism for 5-tert-butyl-2-hydroxybenzophenone"

Directing the Reaction: The Battle of Ortho vs. Para

The Fries rearrangement is ortho, para-selective. The regioselectivity is primarily influenced by the reaction temperature and the choice of solvent.[1]

-

Low Temperatures: Generally favor the formation of the para isomer. This is often considered the product of kinetic control.

-

High Temperatures: Typically lead to a higher proportion of the ortho isomer, which is the thermodynamically more stable product due to the formation of a chelate between the Lewis acid, the hydroxyl group, and the carbonyl oxygen.

For the synthesis of 5-tert-butyl-2-hydroxybenzophenone, the desired product is the ortho isomer. The bulky tert-butyl group at the para position of the starting phenol sterically hinders para-acylation, thus favoring the formation of the ortho-acylated product.

Experimental Protocol: Synthesis of 5-tert-butyl-2-hydroxybenzophenone

This section provides a detailed, step-by-step methodology for the synthesis of 5-tert-butyl-2-hydroxybenzophenone, which is adapted from established procedures for the Fries rearrangement of substituted phenolic esters.

Step 1: Synthesis of the Starting Material - 4-tert-butylphenyl benzoate

The synthesis begins with the esterification of 4-tert-butylphenol with benzoyl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-tert-butylphenol | 150.22 | 15.0 g | 0.1 |

| Benzoyl chloride | 140.57 | 14.8 g (12.5 mL) | 0.105 |

| Pyridine | 79.10 | 8.7 g (8.9 mL) | 0.11 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.0 g (0.1 mol) of 4-tert-butylphenol in 150 mL of dichloromethane.

-

Add 8.7 g (0.11 mol) of pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 14.8 g (0.105 mol) of benzoyl chloride dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylphenyl benzoate. The product can be purified by recrystallization from ethanol if necessary.

Step 2: The Fries Rearrangement to 5-tert-butyl-2-hydroxybenzophenone

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-tert-butylphenyl benzoate | 254.32 | 12.7 g | 0.05 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 13.3 g | 0.1 |

| Nitrobenzene | 123.11 | 100 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 100 mL of nitrobenzene and 13.3 g (0.1 mol) of anhydrous aluminum chloride.

-

Stir the mixture until the AlCl₃ is well suspended.

-

Slowly add 12.7 g (0.05 mol) of 4-tert-butylphenyl benzoate to the suspension.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl.

-

The nitrobenzene can be removed by steam distillation.

-

The solid product is then collected by filtration, washed with cold water, and dried.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or methanol to afford pure 5-tert-butyl-2-hydroxybenzophenone.

Data and Characterization

The identity and purity of the synthesized 5-tert-butyl-2-hydroxybenzophenone should be confirmed by standard analytical techniques.

Expected Characterization Data:

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 62-64 °C |

Causality and Experimental Insights

-

Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively promotes the rearrangement. A slight excess is used to ensure complete complexation with both the starting ester and the product.

-

Solvent Selection: Nitrobenzene is a common solvent for Fries rearrangements as it can dissolve the aluminum chloride complex and withstand the required reaction temperatures. However, due to its toxicity, alternative high-boiling point solvents can be explored.

-

Temperature Control: The higher reaction temperature (120-130 °C) is crucial for favoring the formation of the thermodynamically more stable ortho isomer, 5-tert-butyl-2-hydroxybenzophenone.

-

Work-up Procedure: The acidic work-up is necessary to decompose the aluminum complexes and liberate the hydroxyl group of the product. Steam distillation is an effective method for removing the high-boiling nitrobenzene solvent.

Conclusion

The Fries rearrangement offers a reliable and efficient pathway for the synthesis of 5-tert-butyl-2-hydroxybenzophenone. By carefully controlling the reaction parameters, particularly the temperature and stoichiometry of the Lewis acid, a high yield of the desired ortho-isomer can be achieved. The bulky tert-butyl group plays a crucial role in directing the acylation to the ortho position. This guide provides a robust framework for researchers to successfully implement this important synthetic transformation in their work.

References

-

Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. (n.d.). ECS - The Electrochemical Society. Retrieved January 24, 2026, from [Link]

-

Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Hammett plot of the Fries rearrangement of phenyl (4-substituted benzoates). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- 2-Hydroxy-4,6-di-tert-butylbenzophenone photoreactivity. (1980). Journal of the American Chemical Society, 102(13), 4478-4483.

- Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). Molecules, 29(15), 3421.

-

Photo-Fries Rearrangement in Flow under Aqueous Micellar Conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

- Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. (2021). Journal of Organic Chemistry, 14(7).

- Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)

- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. (2024). Advanced Journal of Chemistry, Section A, 7(3), 236-247.

- Zinc(II) Complexes of Acetophenone and 5-Chloro-2-hydroxy-benzophenone Thiosemicarbazones. Synthesis, Characterization, and Nonlinear Optical Properties from Quantum Chemical Calculations. (2014). Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(8), 1170-1178.

- Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (2024). Beilstein Journal of Organic Chemistry, 20, 223-230.

- New Aspects of the Fries Rearrangement. (n.d.). Angewandte Chemie International Edition in English, 13(1), 77-78.

Sources

An In-Depth Technical Guide to the Physical Properties of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone, also known as 2-hydroxy-5-tert-butylbenzophenone, is a substituted benzophenone that plays a significant role in various scientific and industrial applications. Its chemical structure, featuring a hydroxyl group ortho to the carbonyl and a bulky tert-butyl group, imparts unique properties that make it a subject of interest in fields ranging from polymer science to medicinal chemistry. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and theoretical considerations, to aid researchers in its effective application and further development.

Chemical Identity and Structure

Proper identification of a chemical compound is fundamental to any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | NIST[1] |

| CAS Number | 10425-05-5 | NIST[1] |

| Molecular Formula | C₁₇H₁₈O₂ | NIST[1] |

| Molecular Weight | 254.32 g/mol | Cheméo[2] |

| InChI | InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 | NIST[1] |

| InChIKey | IAAWULFRQOKLJI-UHFFFAOYSA-N | NIST[1] |

| SMILES | CC(C)(C)c1ccc(O)c(C(=O)c2ccccc2)c1 | Cheméo[2] |

The molecular structure consists of a benzophenone core with a hydroxyl (-OH) group at the 2-position and a tert-butyl [-C(CH₃)₃] group at the 5-position of one of the phenyl rings. This substitution pattern is critical to its function in many applications, particularly as a UV absorber, where the ortho-hydroxyl group is essential for its photostability.

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols and formulating products. The following table summarizes the key physical properties of this compound. It is important to note that while experimentally determined values are prioritized, some of the available data is based on computational models, which provide useful estimations in the absence of experimental verification.

| Property | Value | Method | Source |

| Melting Point | 510.78 K (237.63 °C) | Calculated (Joback method) | Cheméo[2] |

| Boiling Point | 777.96 K (504.81 °C) | Calculated (Joback method) | Cheméo[2] |

| Water Solubility | log₁₀WS = -4.29 (mol/L) | Calculated (Crippen method) | Cheméo[2] |

| Octanol/Water Partition Coefficient | logP_oct/wat_ = 3.921 | Calculated (Crippen method) | Cheméo[2] |

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a scanned IR spectrum of this compound. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The broadness is due to hydrogen bonding.

-

C=O stretch: A strong absorption band around 1630-1680 cm⁻¹, characteristic of the benzophenone carbonyl group.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Benzophenones are well-known for their UV-absorbing properties. The UV-Vis spectrum is crucial for understanding its efficacy as a UV stabilizer. Substituted benzophenones typically exhibit absorption bands in the UVA and UVB regions of the electromagnetic spectrum (280-400 nm)[3]. The ortho-hydroxyl group plays a key role in the photoprotective mechanism by enabling rapid, reversible intramolecular proton transfer, which dissipates the absorbed UV energy as heat.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the highly shielded protons of the tert-butyl group. The tert-butyl group would appear as a sharp singlet integrating to nine protons, typically in the upfield region (around 1.3 ppm)[4]. The aromatic protons would appear as multiplets in the downfield region (typically 6.8-8.0 ppm). The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons, and the carbons of the tert-butyl group.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability and phase behavior of the compound.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion. A typical DSC experiment involves heating a small sample at a constant rate and measuring the heat flow required to maintain the sample at the same temperature as a reference. The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram[2][5].

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the decomposition temperature and thermal stability of the compound. The onset of mass loss in a TGA curve indicates the temperature at which the compound begins to decompose[6][7].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the determination of key physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with an aluminum lid.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (melting point) and the integrated peak area (enthalpy of fusion).

Causality Behind Experimental Choices: A controlled heating rate of 10 °C/min is a standard practice that allows for good resolution of thermal events without excessively long experiment times. The use of an inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

UV-Vis Spectroscopic Analysis

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.

Instrumentation: A calibrated UV-Vis spectrophotometer.

Procedure:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.

-

Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbances in the linear range of the instrument (typically 0.1 to 1.0).

-

Spectral Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorbance spectrum of each dilution over a wavelength range of 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max_).

-

Using the Beer-Lambert law (A = εcl), plot absorbance versus concentration at λ_max_. The slope of the resulting line will be the molar absorptivity (ε).

-

Causality Behind Experimental Choices: Using a series of dilutions and plotting a calibration curve according to the Beer-Lambert law ensures that the determined molar absorptivity is accurate and that the measurements were taken within the linear dynamic range of the spectrophotometer.

¹H and ¹³C NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse experiment.

-

Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns.

-

Causality Behind Experimental Choices: The choice of deuterated solvent is critical as it must dissolve the sample and provide a lock signal for the spectrometer. CDCl₃ is a common choice for many organic compounds. Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While a combination of calculated and experimental data for related compounds has been presented, it is evident that a comprehensive experimental characterization of the pure compound is still needed to provide a complete and authoritative reference for the scientific community. The provided experimental protocols offer a robust framework for researchers to obtain this critical data, thereby enabling a deeper understanding and more effective utilization of this important chemical compound.

References

Sources

- 1. A general aqueous synthetic strategy towards 1-benzylTHIQs enabled by umpolung hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.tudelft.nl [repository.tudelft.nl]

- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. acdlabs.com [acdlabs.com]

- 5. A High-Throughput MEMS-Based Differential Scanning Calorimeter for Direct Thermal Characterization of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tainstruments.com [tainstruments.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name for (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

An In-Depth Technical Guide to (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 10425-05-5), a substituted hydroxybenzophenone of significant interest in synthetic and medicinal chemistry. This document details the compound's fundamental physicochemical and spectroscopic properties, offers a deep dive into its synthesis via the Fries rearrangement with mechanistic justifications, and explores its established and potential applications as a crucial synthetic intermediate in drug discovery. The guide is structured to provide researchers, chemists, and drug development professionals with both theoretical grounding and practical, field-proven insights into the handling and application of this versatile molecule.

Introduction: The Significance of Substituted Hydroxybenzophenones

Hydroxybenzophenones represent a cornerstone class of organic compounds, characterized by a benzophenone core functionalized with one or more hydroxyl groups. Their unique electronic and structural properties, including strong UV absorption and the capacity for intramolecular hydrogen bonding, have led to their widespread use as photostabilizers in polymers, cosmetics, and coatings.

Beyond materials science, this structural motif is a "privileged scaffold" in medicinal chemistry. The rigid diaryl ketone framework serves as a versatile template for presenting pharmacophoric elements in a defined three-dimensional space, leading to potent activity across a range of biological targets. Analogues have been investigated for their antitumor, antimicrobial, and antiviral activities[1].

Spotlight on this compound

This compound is a specific analogue that combines the core hydroxybenzophenone structure with a sterically demanding tert-butyl group. This substituent is not merely a passive addition; its significant bulk and electron-donating inductive effect profoundly influence the molecule's solubility, reactivity, and potential biological interactions. The tert-butyl group can enhance lipophilicity, a critical parameter for membrane permeability in drug candidates, and can provide steric shielding to modulate metabolic stability or enforce a specific binding conformation with a target protein.

This guide focuses on elucidating the essential technical details of this compound, from its fundamental properties to its synthesis and strategic importance as a building block for more complex bioactive molecules.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and spectral properties is a prerequisite for its effective use in research and development.

Core Physicochemical Data

The key identifying and physical properties of this compound are summarized below. These values, derived from experimental data and validated computational models, are essential for planning reactions, purification, and formulation.

| Property | Value | Unit | Source |

| CAS Registry Number | 10425-05-5 | - | NIST[2] |

| Molecular Formula | C₁₇H₁₈O₂ | - | NIST[2] |

| Molecular Weight | 254.32 | g/mol | NIST[2] |

| Normal Melting Point (T_fus) | 510.78 | K (237.63 °C) | Cheméo (Joback Method)[3] |

| Normal Boiling Point (T_boil) | 777.96 | K (504.81 °C) | Cheméo (Joback Method)[3] |

| Octanol/Water Partition Coeff. (logP) | 3.921 | - | Cheméo (Crippen Method)[3] |

| Water Solubility (log₁₀WS) | -4.29 | mol/L | Cheméo (Crippen Method)[3] |

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of key functional groups. The NIST spectral database confirms the presence of characteristic absorptions for this molecule.[2] Key expected peaks include a broad O-H stretch around 3000-3400 cm⁻¹ (indicative of the intramolecularly hydrogen-bonded phenol), a strong C=O stretch for the ketone at approximately 1630-1650 cm⁻¹, and multiple peaks in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm). The aromatic region (7.0-8.0 ppm) will contain signals for the eight aromatic protons, with splitting patterns dictated by their substitution. A downfield, exchangeable singlet for the phenolic -OH proton is also expected.

-

¹³C NMR: The carbon spectrum will feature a quaternary carbonyl carbon signal around 200 ppm.[4] It will also show distinct signals for the tert-butyl quaternary carbon and methyl carbons, along with the full complement of aromatic carbon signals.

-

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 254.32. Key fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl moiety and cleavage at the carbonyl group.

Synthesis and Mechanistic Insights: The Fries Rearrangement

The most direct and industrially relevant synthesis of 2-hydroxybenzophenones is the Fries Rearrangement , an organic reaction that converts a phenolic ester to a hydroxy aryl ketone.[5] This reaction is a powerful tool for C-C bond formation on an aromatic ring.

The Underlying Mechanism

The Fries Rearrangement is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or strong Brønsted acids.[5] The reaction proceeds through the generation of a key acylium ion intermediate.

Causality of Reagent Choice:

-

Lewis Acid (AlCl₃): Aluminum chloride is used in stoichiometric excess. This is a critical experimental choice. One equivalent of AlCl₃ coordinates to the carbonyl oxygen of the ester starting material, facilitating cleavage of the ester C-O bond. However, because the phenolic oxygen of the product is also Lewis basic, additional AlCl₃ is consumed by complexing with the product, preventing it from acting as a catalyst. Therefore, more than one equivalent is required for the reaction to proceed to completion.[5]

-

Temperature Control: The reaction temperature is a key parameter for controlling regioselectivity. Lower temperatures generally favor the formation of the para-isomer (thermodynamic control), while higher temperatures favor the ortho-isomer (kinetic control). For the synthesis of the target molecule, where the acyl group must add ortho to the hydroxyl group, higher temperatures are typically employed.[6]

Below is a diagram illustrating the generalized workflow and the core mechanistic steps of the reaction.

Caption: Synthesis workflow and core mechanism of the Fries Rearrangement.

Self-Validating Synthesis Protocol

This protocol describes a representative lab-scale synthesis. A self-validating system is ensured by including in-process checks (TLC) and final characterization to confirm product identity and purity.

Materials:

-

4-tert-Butylphenyl benzoate (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Nitrobenzene (solvent)

-

5% Hydrochloric Acid (HCl), chilled

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-tert-butylphenyl benzoate (1.0 eq) and nitrobenzene.

-

Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add anhydrous AlCl₃ (2.5 eq) in portions over 30 minutes. Rationale: The portion-wise addition controls the initial exotherm of the complexation.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 140-150 °C. Rationale: Higher temperature favors the desired ortho-rearrangement.

-

In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been consumed (typically 2-4 hours).

-

Workup - Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. Rationale: This step hydrolyzes the aluminum complexes of the product and quenches the catalyst violently but controllably.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally brine. Rationale: The washes remove residual acid, unreacted phenols, and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield this compound as a crystalline solid.

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and melting point analysis as described in Section 2.2.

Applications in Drug Discovery and Development

While this compound is not an end-product drug itself, it serves as a high-value intermediate for constructing more complex molecules with therapeutic potential. Modern drug discovery relies on robust synthetic pathways to generate libraries of compounds for screening and optimization.[7]

Precursor for Bioactive Scaffolds

The true value of this molecule lies in its dual functionality: the ketone and the phenol.

-

Ketone Handle: The benzophenone carbonyl can be readily converted into other functional groups. For example, it can be reduced to a secondary alcohol, which is a key structural motif in many drugs, or it can serve as an anchor point for building Schiff bases.

-

Phenol Handle: The hydroxyl group can be alkylated or acylated to fine-tune solubility and pharmacokinetic properties. It also directs further electrophilic substitution on the aromatic ring.

Related 2-hydroxybenzophenone precursors are used to synthesize Schiff base ligands, which form metal complexes that have been tested for antitumor and antimicrobial activities.[1] The workflow below illustrates its role as a strategic starting point.

Caption: Role as a strategic intermediate in the synthesis of potential bioactive compounds.

Future Directions in Drug Development

The application of model-based meta-analysis (MBMA) in drug development highlights the need for diverse and well-characterized small molecules to benchmark new candidates and explore structure-activity relationships.[8][9] Intermediates like this compound are critical for building the chemical libraries needed for such quantitative analyses. Future research could focus on using this building block to develop novel inhibitors of enzymes where a rigid, lipophilic scaffold is advantageous for binding in hydrophobic pockets.

Conclusion

This compound is more than a chemical entry in a catalog; it is a versatile and powerful synthetic intermediate. Its preparation via the mechanistically elegant Fries rearrangement is a robust and scalable process. The compound's physicochemical properties are well-defined, allowing for its predictable use in subsequent synthetic transformations. For professionals in drug discovery and development, this molecule represents a valuable starting point for accessing novel chemical space and constructing sophisticated bioactive compounds, underscoring the foundational importance of fundamental organic synthesis in the quest for new therapeutics.

References

-

Cheméo. This compound (CAS 10425-05-5) Chemical and Physical Properties. [Link]

-

Zhou, J., et al. (2008). (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1873. National Center for Biotechnology Information. [Link]

-

NIST. This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

González, L., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(1), 1. MDPI. [Link]

-

Zhang, Z., et al. (2019). Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Organic & Biomolecular Chemistry, 17(4), 851-858. Royal Society of Chemistry. [Link]

- Metsala, A., et al. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM, 712(1-3), 215-221.

- Al-Amiery, A. A., et al. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 2(3), 224-231.

- Sahin, S., et al. (2023). Electrochemical and in-situ spectroelectrochemical properties of novel (5-(tert-butyl)-2-((3,4-dicyanophenoxy)methyl)phenyl)methanolate substituted mononuclear metal phthalocyanines. Journal of Molecular Structure, 1276, 134769.

- Badilescu, S., & Perreault, R. (1993). The Mechanism of Fries Rearrangement and Acylation. Revue Roumaine de Chimie, 38(9), 1079-84.

-

Hui-Min, C., et al. (2022). Applications of Model-Based Meta-Analysis in Drug Development. Pharmaceutical Research, 39(8), 1785-1798. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

-

Hui-Min, C., et al. (2022). Applications of Model-Based Meta-Analysis in Drug Development. Pharmaceutical Research, 39(8), 1785-1798. PubMed. [Link]

-

YouTube. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). [Link]

Sources

- 1. (5-Bromo-2-hydroxyphenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 10425-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. youtube.com [youtube.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Applications of Model-Based Meta-Analysis in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Model-Based Meta-Analysis in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical properties of 5-tert-butyl-2-hydroxybenzophenone

An In-Depth Technical Guide to the Thermochemical Properties of 5-tert-butyl-2-hydroxybenzophenone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-tert-butyl-2-hydroxybenzophenone belongs to the benzophenone class of compounds, widely utilized as UV stabilizers and synthetic intermediates. A comprehensive understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and guaranteeing the stability of final formulations, particularly in pharmaceutical applications. This guide provides a robust framework for the experimental determination and theoretical consideration of its key thermochemical parameters, including enthalpy of formation, combustion, phase transitions, and thermal stability. In the absence of published experimental data for this specific molecule, this document serves as a detailed methodological guide, empowering researchers to generate reliable data through established, field-proven techniques.

Introduction: The "Why" Behind the Heat

5-tert-butyl-2-hydroxybenzophenone is a substituted aromatic ketone, a structural motif of significant interest in medicinal chemistry and materials science. Its phenolic and benzophenone moieties suggest potential applications as a UV absorber, antioxidant, or a precursor for more complex molecules. For any of these applications to be realized safely and efficiently, a thorough characterization of its energetic properties is not merely academic—it is a prerequisite for scalable and controllable chemical processes.

In drug development, for instance, thermodynamic data governs everything from synthesis to storage.[1][2] The enthalpy of formation provides a fundamental measure of molecular stability.[3] Enthalpies of phase transitions are critical for designing crystallization and purification processes, while a compound's heat capacity is essential for engineering thermal management during manufacturing.[4] Furthermore, understanding the thermal decomposition pathway is a non-negotiable aspect of safety and hazard analysis.[5] This guide provides the essential theoretical underpinnings and detailed experimental protocols to empower researchers to fully characterize this—and similar—compounds.

Core Thermochemical Properties: A Conceptual Framework

Before delving into experimental design, it is crucial to define the primary thermochemical properties of interest. These parameters form the basis of a compound's thermodynamic profile.

-

Standard Enthalpy of Formation (ΔfH°) : This is the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable standard states (e.g., C as graphite, H₂ as gas, O₂ as gas).[6] It is the single most important metric for thermodynamic stability. A highly negative value indicates a stable compound relative to its elements.

-

Standard Enthalpy of Combustion (ΔcH°) : This represents the heat released when one mole of a substance is completely burned in excess oxygen under standard conditions.[3] It is an experimentally accessible quantity that, through Hess's Law, provides a direct route to calculating the enthalpy of formation.

-

Enthalpies of Phase Transition :

-

Enthalpy of Fusion (ΔfusH°) : The heat absorbed to convert one mole of a solid to a liquid at its melting point.

-

Enthalpy of Sublimation (ΔsubH°) : The heat absorbed to convert one mole of a solid directly to a gas. This is particularly important for purification and for understanding solid-state stability.[7]

-

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree Kelvin at constant pressure.[8] It is a temperature-dependent property crucial for any process involving heat transfer.

-

Thermal Stability : This is not a single value but a profile, typically determined by thermogravimetric analysis (TGA), which identifies the temperature at which a compound begins to decompose.[9]

Experimental Determination: From Theory to Practice

The following sections outline the gold-standard experimental techniques for determining the thermochemical properties of a solid organic compound like 5-tert-butyl-2-hydroxybenzophenone. The protocols are designed to be self-validating systems, incorporating calibration and verification steps to ensure data integrity.

Enthalpy of Combustion and Formation via Oxygen Bomb Calorimetry

The cornerstone for determining the standard enthalpy of formation of an organic compound is the measurement of its enthalpy of combustion.[10] This is achieved with high precision using an isoperibol or adiabatic oxygen bomb calorimeter.

Causality Behind the Method: The experiment is designed to create a closed thermodynamic system where a known mass of the sample undergoes complete combustion. The heat released by this exothermic reaction is absorbed by the surrounding water and the calorimeter hardware (the "bomb" and bucket). By measuring the precise temperature rise of this system and knowing its total heat capacity, the heat of combustion can be calculated.[11][12]

-

System Calibration:

-

Rationale: The heat capacity (Ccal) of the entire calorimeter system (bomb, water, stirrer, etc.) must be precisely known. This is determined by combusting a certified standard, typically benzoic acid, for which the heat of combustion is known with high accuracy.[13]

-

Procedure: i. A pellet of benzoic acid (approx. 1.0 g, weighed to ±0.1 mg) is placed in the crucible inside the bomb. ii. A fuse wire (e.g., nickel-chromium) of known length and mass is attached to the electrodes, touching the pellet. iii. A small, known volume of distilled water (typically 1 mL) is added to the bomb to ensure all combustion products are in their standard state (e.g., nitric and sulfuric acids are formed in solution). iv. The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. v. The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium. vi. The sample is ignited. The temperature is recorded at precise intervals until a stable final temperature is reached. vii. The heat capacity is calculated using the formula: Ccal = (ΔUbenzoic acid × mbenzoic acid + ΔUwire × mwire) / ΔT[13] viii. This calibration is repeated multiple times to ensure reproducibility.

-

-

Sample Measurement:

-

Rationale: The same procedure is followed with the unknown sample to measure its heat of combustion.

-

Procedure: i. A pellet of 5-tert-butyl-2-hydroxybenzophenone (approx. 0.8-1.0 g, weighed to ±0.1 mg) is prepared. ii. The procedure from steps 1(ii) to 1(vi) is repeated with the sample. iii. The total heat released (qtotal) is calculated: qtotal = Ccal × ΔT. iv. The heat from the combustion of the fuse wire is subtracted to find the heat released by the sample (qsample). v. The internal energy of combustion (ΔUc) is calculated in kJ/mol.

-

-

Data Correction and Calculation of Enthalpy:

-

Rationale: The experiment measures the change in internal energy (ΔU) because it occurs at constant volume. This must be converted to the change in enthalpy (ΔH), which is the standard measure. Corrections are also made for the formation of nitric acid from trace nitrogen in the air.

-

Procedure: i. The bomb washings are titrated with a standard base to determine the amount of nitric acid formed. The heat of formation of nitric acid is subtracted from qsample. ii. The enthalpy of combustion (ΔcH°) is calculated from the internal energy of combustion (ΔcU°) using the equation: ΔcH° = ΔcU° + ΔngasRT[13] where Δngas is the change in the number of moles of gas in the balanced combustion reaction. iii. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the balanced combustion equation: C₁₇H₁₈O₂ (s) + 21 O₂ (g) → 17 CO₂ (g) + 9 H₂O (l) ΔcH° = [17 × ΔfH°(CO₂ (g)) + 9 × ΔfH°(H₂O (l))] - [ΔfH°(C₁₇H₁₈O₂ (s)) + 21 × ΔfH°(O₂ (g))]. The values for CO₂, H₂O, and O₂ are known standard values.

-

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow associated with thermal transitions.[14][15] It is the primary method for determining melting points, enthalpies of fusion, and heat capacities.

Causality Behind the Method: A DSC instrument measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[16] When the sample undergoes a phase transition (like melting), it absorbs energy, creating a detectable difference in heat flow that can be integrated to determine the enthalpy of the transition. For heat capacity, the instrument measures the power required to maintain a specific heating rate, which is directly proportional to the sample's Cp.[8][17]

-

Instrument Calibration:

-

Rationale: The temperature and enthalpy scales of the DSC must be calibrated using certified standards with known melting points and enthalpies of fusion (e.g., indium, tin).

-

Procedure: Run the calibration standards under the same conditions planned for the sample analysis and adjust the instrument constants accordingly.

-

-

Enthalpy of Fusion Measurement:

-

Procedure: i. A small amount of 5-tert-butyl-2-hydroxybenzophenone (3-5 mg, weighed accurately) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference. ii. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. iii. The heat flow is recorded as a function of temperature. The melting process will appear as an endothermic peak. iv. The software integrates the area of the peak to yield the enthalpy of fusion (ΔfusH) in J/g, which is then converted to kJ/mol. The onset of the peak is taken as the melting temperature.

-

-

Heat Capacity (Cp) Measurement (Three-Step Method):

-

Rationale: This method provides high accuracy by correcting for instrumental baseline drift.

-

Procedure: i. Step 1 (Baseline): Run the DSC program with empty sample and reference pans to obtain the baseline heat flow. ii. Step 2 (Standard): Run the program with a sapphire standard (a material with a precisely known Cp) in the sample pan. iii. Step 3 (Sample): Run the program with the 5-tert-butyl-2-hydroxybenzophenone sample. iv. The Cp of the sample is calculated at any given temperature using the following equation, which compares the heat flow differences (DSC signal) and masses of the sample and standard: Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) × (mstandard / msample) × Cp,standard

-

Caption: Three-step workflow for determining heat capacity (Cp) via DSC.

Data Summary and Interpretation

Once experimentally determined, the thermochemical data should be compiled for easy reference and comparison.

Table 1: Summary of Thermochemical Properties for 5-tert-butyl-2-hydroxybenzophenone

| Property | Symbol | Experimental Value | Units | Method Used |

| Standard Enthalpy of Formation (298.15 K) | ΔfH° | [User Data] | kJ/mol | Oxygen Bomb Calorimetry |

| Standard Enthalpy of Combustion (298.15 K) | ΔcH° | [User Data] | kJ/mol | Oxygen Bomb Calorimetry |

| Melting Temperature (Onset) | Tm | [User Data] | °C or K | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion | ΔfusH° | [User Data] | kJ/mol | Differential Scanning Calorimetry (DSC) |

| Heat Capacity (Solid, 298.15 K) | Cp(s) | [User Data] | J/(mol·K) | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (5% Mass Loss) | Td,5% | [User Data] | °C or K | Thermogravimetric Analysis (TGA) |

Theoretical Estimation Methods: A Complementary Approach

When experimental determination is not feasible due to time, cost, or material availability, theoretical methods can provide valuable estimates.

-

Group Contribution Methods: Techniques like Benson's Group Additivity estimate thermochemical properties by summing the contributions of individual molecular fragments.[6][18] While powerful, their accuracy depends on the availability of well-parameterized groups.

-

Quantum Chemical Calculations: High-level ab initio methods (e.g., G4 theory) can compute atomization energies, from which the enthalpy of formation can be derived with high accuracy, often approaching "chemical accuracy" (±4 kJ/mol).[6][10] These methods are computationally intensive but provide a powerful predictive tool.

Conclusion

References

-

Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery. Available at: [Link]

-

Verevkin, S. P., Emel’yanenko, V. N., Nagrimanov, R. N., & Solomonov, B. N. (2014). Solution calorimetry as a complementary tool for the determination of enthalpies of vaporization and sublimation of low volatile compounds. CORE. Available at: [Link]

-

Meyerriecks, W. (1999). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics. Available at: [Link]

-

Parr Instrument Company. (n.d.). Introduction to Bomb Calorimetry. Scimed. Available at: [Link]

-

Šimon, P. (2004). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. ResearchGate. Available at: [Link]

-

Vitello, L. B., Miller, C., Zeller, M., & Balendiran, G. K. (2023). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scientific Research Publishing. Available at: [Link]

-

Lin, C.-H., et al. (2020). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. National Institutes of Health. Available at: [Link]

-

Vitello, L. B., et al. (2023). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Importance of Thermodynamics in Drug Designing. ResearchGate. Available at: [Link]

-

Samatov, A. A., et al. (2022). Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. MDPI. Available at: [Link]

-

Lin, C.-H., et al. (2020). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. National Institutes of Health. Available at: [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

-

Van der Spoel, D., et al. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. Available at: [Link]

-

Vitello, L. B., et al. (2023). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Heat of Sublimation. Available at: [Link]

-

Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. MIT OpenCourseWare. Available at: [Link]

-

Unknown Author. (2018). APPLICATIONS OF THERMODYNAMICS TOWARD PHARMACEUTICAL PROBLEM SOLVING. ResearchGate. Available at: [Link]

-

Ghysels, A., et al. (2019). A Systematic Method to Estimate and Validate Enthalpies of Formation Using Error-Cancelling Balanced Reactions. ArXiv. Available at: [Link]

-

Dan, D. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. National Institutes of Health. Available at: [Link]

-

Chemistry For Everyone. (2023). How Do You Set Up A Bomb Calorimeter Correctly?. YouTube. Available at: [Link]

-

Labflow. (n.d.). Thermochemistry: Enthalpy of Combustion for Fuels. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. YouTube. Available at: [Link]

-

Simmie, J. M., & Parta, R. (2021). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. National Institutes of Health. Available at: [Link]

-

Ford, J. (2005). Why is thermal analysis important to the industry?. European Pharmaceutical Review. Available at: [Link]

-

Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Available at: [Link]

-

Skuodis, E., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ACS Publications. Available at: [Link]

-

Unknown Author. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. Available at: [Link]

-

The Chemistry Solution. (2023). Measuring Enthalpy Changes in Solution Using Calorimetry | Energetics. YouTube. Available at: [Link]

-

SimpleChemConcepts. (2019). Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion. Available at: [https://www.simplechemconcepts.com/chemical-energetics-experimental-method-to-determine-enthalpy-change-of-combustion/]([Link] enthalpy-change-of-combustion/)

-

Zhang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. Available at: [Link]

-

Unknown Author. (n.d.). Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients. SlideShare. Available at: [Link]

-

Van der Spoel, D., et al. (2022). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI. MDPI. Available at: [Link]

-

Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Available at: [Link]

-

Wissinger, J. E., & Wissinger, C. L. (2020). Strain Energy in Organic Compounds: Bomb Calorimetry. ACS Publications. Available at: [Link]

Sources

- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx [slideshare.net]

- 3. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scimed.co.uk [scimed.co.uk]

- 12. biopchem.education [biopchem.education]

- 13. researchgate.net [researchgate.net]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 18. jpyro.co.uk [jpyro.co.uk]

Methodological & Application

Application Note: High-Confidence Identification of 5-tert-butyl-2-hydroxybenzophenone using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a comprehensive guide for the robust analysis of 5-tert-butyl-2-hydroxybenzophenone, a common UV absorber and potential endocrine disruptor, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We detail a complete workflow, from sample preparation to data interpretation, designed for researchers, quality control scientists, and professionals in drug development and materials science. The described protocol offers high sensitivity and specificity, critical for regulatory compliance and safety assessments. A thorough examination of the mass spectral fragmentation of the target analyte is provided, supported by established principles of mass spectrometry and data from structurally analogous compounds.

Introduction: The Analytical Imperative for 5-tert-butyl-2-hydroxybenzophenone

5-tert-butyl-2-hydroxybenzophenone is a derivative of benzophenone, a class of compounds widely employed as UV stabilizers in plastics, cosmetics, and other consumer products to prevent photodegradation. Its chemical structure, featuring a phenolic hydroxyl group and a bulky tert-butyl substituent, imparts effective UV absorbing properties. However, concerns regarding the potential endocrine-disrupting activities of benzophenone derivatives necessitate sensitive and reliable analytical methods for their detection and quantification in various matrices.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile compounds like 5-tert-butyl-2-hydroxybenzophenone.[3] The high chromatographic resolution of GC combined with the definitive structural information from MS provides unparalleled analytical confidence. This guide explains the causality behind the chosen analytical parameters, ensuring a self-validating and robust protocol.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₈O₂ | NIST[4] |

| Molecular Weight | 254.32 g/mol | NIST[4] |

| CAS Number | 10425-05-5 | NIST[4] |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Boiling Point | Not readily available, but expected to be > 250 °C | (General knowledge) |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, toluene | (General knowledge) |

Experimental Workflow and Protocol

The following sections provide a detailed, step-by-step methodology for the GC-MS analysis of 5-tert-butyl-2-hydroxybenzophenone.

Materials and Reagents

-

Analyte Standard: 5-tert-butyl-2-hydroxybenzophenone (≥98% purity)

-

Solvents: HPLC-grade methanol, acetonitrile, and toluene

-

Gases: Helium (carrier gas, 99.999% purity)

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps

Sample Preparation: A Critical First Step